乙醇,2-(对溴苯硫基)-

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions yielding diastereoisomers, demonstrating the intricacies of organic synthesis. For instance, the creation of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol involves forming four diastereoisomers, highlighting the challenge of controlling stereochemistry in the synthesis of complex molecules (Kansikas & Sipilä, 2000). This example reflects the broader challenges and considerations when synthesizing compounds like Ethanol, 2-(p-bromophenylthio)-, where precision in reaction conditions and reagent selection is paramount.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemistry. The crystal structure analysis of such molecules often shows the presence of intermolecular hydrogen bonding and specific conformations that dictate their reactivity and interactions. For example, the analysis of ethanol solvates and their hydrates provides critical data on molecular conformations and hydrogen bonding patterns, which are essential for understanding the chemical behavior of these compounds (He et al., 2011).

Chemical Reactions and Properties

Ethanol, 2-(p-bromophenylthio)-, participates in various chemical reactions, illustrating its versatility as a reagent. The conversion of related alcohols into chlorides through a 13C-labelling study highlights the compound's reactivity and potential for transformations, providing valuable insights into its chemical properties (Billington & Golding, 1982). Such studies underscore the importance of understanding the fundamental reactions and mechanisms that these molecules undergo.

Physical Properties Analysis

The physical properties, including crystallization behavior and solubility, play a crucial role in the application and handling of these compounds. The crystal structures of intermediates obtained from condensation reactions, for instance, offer valuable information on the solid-state properties and molecular packing, which are critical for material science and pharmaceutical applications (Percino et al., 2008).

Chemical Properties Analysis

The chemical properties of Ethanol, 2-(p-bromophenylthio)-, such as reactivity towards different functional groups, stability under various conditions, and ability to undergo specific chemical transformations, are central to its utility in synthesis and industry. The exploration of protecting groups and radical translocation processes exemplifies the depth of chemical properties analysis necessary to fully understand and utilize this compound effectively (Curran & Xu, 1996).

科研应用

磷脂酶A2抑制和抗溃疡活性

溴苯乙酰溴,乙醇的衍生物,2-(对溴苯硫基)-,能够抑制磷脂酶A2。这种抑制对于保护大鼠免受化学诱导的胃和十二指肠溃疡具有显著作用。该化合物表现出对胃酸分泌和酸度的剂量依赖性抑制,显示出潜在的抗溃疡和细胞保护活性,可用于对抗胃十二指肠病变(Tariq et al., 2006)。

β-肾上腺素受体阻滞剂的合成

乙醇,2-(对溴苯硫基)-被用于合成重要的β-肾上腺素受体阻滞药物,如(R)-尼非诺洛和(S)-索他洛。这些药物是从对映纯形式的乙醇,2-(对溴苯硫基)-通过酶催化的酯交换反应衍生而来,显示出该化合物在制药合成中的重要性(Kapoor等,2005)。

化学生产中的应用

在化学生产中,乙醇,2-(对溴苯硫基)-参与苯乙烯氧化物的选择性加氢反应,生成2-苯乙醇,这是香水、除臭剂、肥皂和洗涤剂中重要的化学品。这个过程突显了该化合物在生产环保可持续化学品中的作用(Yadav & Lawate, 2011)。

光化学应用

对2-(苯硫基)乙醇的光化学性质进行了研究,它是对有毒化学品硫芥的良性模型,用于潜在的自解毒纺织品应用。这项研究表明该化合物在特定条件下能够降解,为开发具有内置解毒能力的先进材料提供了见解(Brewer et al., 2010)。

有机合成中的亚甲基化

2-(苯硫基)乙醇,类似于乙醇,2-(对溴苯硫基)-,在有机合成中用于羰基化合物的亚甲基化。它们通过还原性β-消除过程转化为末端烯烃,显示出该化合物在合成有机化学中的实用性(Watanabe et al., 1975)。

Safety And Hazards

The specific safety and hazards of “Ethanol, 2-(p-bromophenylthio)-” are not detailed in the literature. However, ethanol is flammable and harmful by ingestion, inhalation, or by skin absorption9. The bromophenylthio group could introduce additional hazards.

未来方向

The future directions of “Ethanol, 2-(p-bromophenylthio)-” are not specified in the literature. However, there is ongoing research into the use of ethanol and its derivatives in various applications, including as a renewable energy source101112.

Please note that this analysis is based on the limited information available and may not fully represent “Ethanol, 2-(p-bromophenylthio)-”. Further research and analysis would be needed for a more comprehensive understanding.

性质

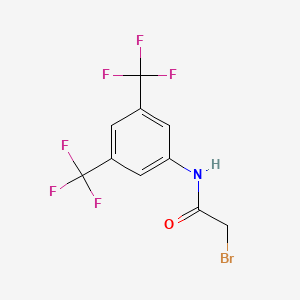

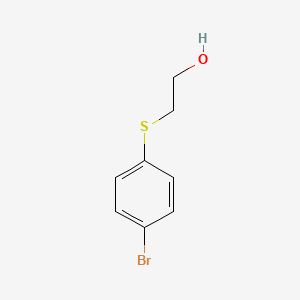

IUPAC Name |

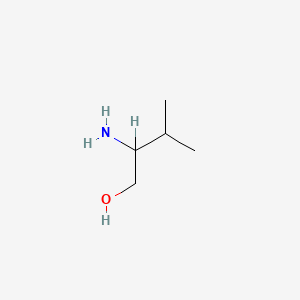

2-(4-bromophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLQIQQBTXBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163578 | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(p-bromophenylthio)- | |

CAS RN |

14703-92-5 | |

| Record name | 2-[(4-Bromophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)